Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

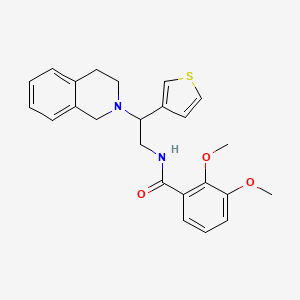

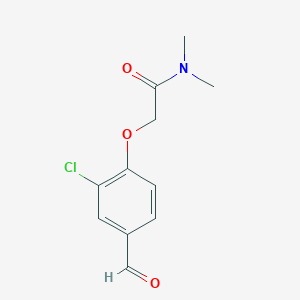

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters .Molecular Structure Analysis

The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The reactions of similar compounds with various amines and hydrazine hydrate have been studied . For instance, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .Wissenschaftliche Forschungsanwendungen

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research has shown that certain derivatives related to the compound have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential as antitumor agents. These compounds exhibit dual inhibitory action, offering a novel approach to cancer therapy by targeting two key enzymes involved in nucleotide synthesis and cell proliferation. The structural features of these derivatives enhance their potency and spectrum of tumor inhibition, suggesting their significance in developing new antitumor agents (Gangjee et al., 2009).

Herbicidal Activity

Another study focuses on the synthesis and structure-activity relationships of analogues of a prototype herbicide. Modifications to the chemical structure have been made to enhance herbicidal activity against specific weeds in paddy rice. This research underscores the compound's utility in agricultural applications, particularly in developing more effective and selective herbicides (Tamaru et al., 1997).

Synthesis of α-Ketoamide Derivatives

A study demonstrates the use of OxymaPure/DIC as an efficient reagent for synthesizing a novel series of α-ketoamide derivatives. This methodology offers advantages in purity and yield, emphasizing the compound's role in advancing synthetic organic chemistry. Such derivatives have potential applications in various biochemical and pharmaceutical contexts (El‐Faham et al., 2013).

Molecular Docking and Inhibitory Activity

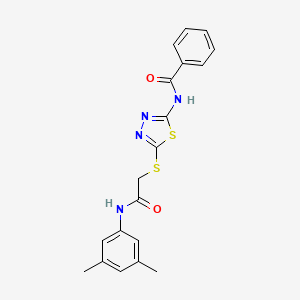

Research involving molecular docking studies of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate provides insights into its inhibitory activity against specific molecular targets. This study highlights the compound's potential in drug discovery, particularly in identifying novel inhibitors for therapeutic applications (El-Azab et al., 2016).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes the protection of functional groups, formation of key intermediates, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "Ethyl benzoate", "4-aminobenzoic acid", "Thionyl chloride", "Triethylamine", "Ethyl acetate", "6-oxo-5-tosyl-1,6-dihydropyrimidine-2-thiol", "N,N-dimethylformamide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Protection of carboxylic acid group of 4-aminobenzoic acid with ethyl chloroformate in the presence of triethylamine to form ethyl 4-(ethoxycarbonyl)benzoate", "Reaction of ethyl 4-(ethoxycarbonyl)benzoate with thionyl chloride in the presence of triethylamine to form ethyl 4-(chlorocarbonyl)benzoate", "Reaction of ethyl 4-(chlorocarbonyl)benzoate with 6-oxo-5-tosyl-1,6-dihydropyrimidine-2-thiol in the presence of N,N-dimethylformamide to form ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)carbonyl)benzoate", "Deprotection of the ethyl ester group of ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)carbonyl)benzoate with sodium bicarbonate in the presence of water to form 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)carbonyl)benzoic acid", "Protection of the carboxylic acid group of 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)carbonyl)benzoic acid with ethyl chloroformate in the presence of triethylamine to form ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate", "Deprotection of the tosyl group of ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate with sodium hydroxide in the presence of water and hydrochloric acid to form Ethyl 4-(2-((6-oxo-5-pyrimidinyl)thio)acetamido)benzoate" ] } | |

CAS-Nummer |

866866-13-9 |

Produktname |

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate |

Molekularformel |

C22H21N3O6S2 |

Molekulargewicht |

487.55 |

IUPAC-Name |

ethyl 4-[[2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H21N3O6S2/c1-3-31-21(28)15-6-8-16(9-7-15)24-19(26)13-32-22-23-12-18(20(27)25-22)33(29,30)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |

InChI-Schlüssel |

BOIBYZKUPICEHA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2460579.png)

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2460582.png)

![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B2460583.png)

![ethyl 4-[5-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2460585.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2460590.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2460592.png)

![Ethyl 2-[6-nitro-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2460601.png)